N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine is a compound that combines the structural features of tryptamine and methionine. Tryptamine is a biogenic amine derived from the amino acid tryptophan, while methionine is an essential amino acid containing a sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine typically involves the coupling of tryptamine with methionine. One common method for preparing amides, including this compound, is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction involves the activation of the carboxyl group of methionine by DCC, which then reacts with the amino group of tryptamine to form the amide bond .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as described above, with optimization for large-scale production. This may involve the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the indole ring or the amide bond.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified indole derivatives or reduced amide bonds.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to neurotransmitters.
Wirkmechanismus
The mechanism of action of N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the methionine moiety may influence redox reactions and methylation processes. These interactions can modulate various physiological processes, including neurotransmission and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-tryptophan: Similar structure but with tryptophan instead of methionine.
N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-cysteine: Contains cysteine instead of methionine, with a thiol group instead of a thioether.
N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-phenylalanine: Contains phenylalanine instead of methionine, with a phenyl group instead of a thioether.
Uniqueness
N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine is unique due to the presence of both the indole ring and the methionine moiety. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H21N3O3S |
---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H21N3O3S/c1-23-9-7-14(15(20)21)19-16(22)17-8-6-11-10-18-13-5-3-2-4-12(11)13/h2-5,10,14,18H,6-9H2,1H3,(H,20,21)(H2,17,19,22)/t14-/m0/s1 |
InChI-Schlüssel |
VNCIKPIXOOQEIW-AWEZNQCLSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21 |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.